Core Structural Differentiation: 1,2,5-Oxadiazole Isomerism and Steric Bulk
The target compound is distinguished by its 1,2,5-oxadiazole (furazan) core, which is a distinct regioisomer from the 1,2,4- and 1,3,4-oxadiazoles prevalent in S1P1 agonists and other clinical candidates. Within its local analog series (CAS 880791-68-4: 2-(4-chloro-2-methylphenoxy) and CAS 10349-15-2: N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide), the 2,4,6-trimethyl substitution creates a unique dihedral angle profile and steric environment compared to 4-methoxy or 2-fluorophenoxy counterparts . This steric bulk directly impacts the compound's ability to access binding pockets and modulates its lipophilicity.
| Evidence Dimension | Steric and Electronic Molecular Profile |
|---|---|
| Target Compound Data | 2,4,6-trimethylphenoxy substituent; CLogP predicted ~3.1 |
| Comparator Or Baseline | 2-(4-chloro-2-methylphenoxy) analog (CAS 880791-68-4) and 2-(4-methoxyphenoxy) analog; CLogP predicted ~2.5 and ~2.0 respectively. No quantitative data available. |
| Quantified Difference | Predicted increase in lipophilicity of 0.6–1.1 log units compared to less sterically bulky analogs. |
| Conditions | In silico prediction; no confirmatory experimental logP/logD data has been published. |
Why This Matters
Increased lipophilicity can significantly alter membrane permeability and non-specific protein binding, demanding the exact target compound for consistent assay results in cellular and biochemical studies.
